1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine
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Overview
Description
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is a synthetic organic compound that belongs to the benzimidazole class This compound is characterized by the presence of a benzimidazole core substituted with a 4-methoxybenzyl group at the 1-position and two methyl groups at the 5 and 6 positions
Mechanism of Action
Target of Action
The compound 1-[(4-methoxyphenyl)methyl]-5,6-dimethyl-1H-1,3-benzodiazol-4-amine is a multi-target directed ligand (MTDL) designed to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .
Mode of Action
The compound interacts with its targets, leading to several changes. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . The modulation of these pathways contributes to its therapeutic potential against AD.
Pharmacokinetics
For instance, a deuterium-labeled compound, [2H3]AR-A014418, was synthesized and used as an internal standard for LC–MS analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
The compound has shown beneficial effects in preclinical AD-like models . It prevented Aβ formation and reduced the levels of phosphorylated forms of tau . These results support its potential as a therapeutic strategy against AD.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine typically involves the condensation of 4-methoxybenzylamine with a suitable benzimidazole precursor. One common method involves the reaction of 4-methoxybenzylamine with 5,6-dimethyl-1H-benzimidazole-4-carboxylic acid under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The methoxy group and benzimidazole core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole core .
Scientific Research Applications
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of antimicrobial, antiviral, and anticancer drugs.
Materials Science: It can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzyl)-4-[(E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl]-1H-indole
- 2-Aryl-1-(4-methoxybenzyl)-1H-indole-4-carbaldehydes
Uniqueness
1-(4-Methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-amine is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-8-15-17(16(18)12(11)2)19-10-20(15)9-13-4-6-14(21-3)7-5-13/h4-8,10H,9,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAUJHEEJDWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)N)N=CN2CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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